N,N-dimethyl-2-(2-methylphenoxy)acetamide

Analytical Chemistry Method Development Mass Spectrometry

N,N-Dimethyl-2-(2-methylphenoxy)acetamide (CAS 29239-56-3) is a synthetic phenoxyacetamide derivative with the molecular formula C11H15NO2 and a molecular weight of 193.24 g/mol. The compound features a central acetamide core substituted with a 2-methylphenoxy group and two N-methyl groups, yielding a tertiary amide functionality.

Molecular Formula C11H15NO2
Molecular Weight 193.24 g/mol
Cat. No. B7825152
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-dimethyl-2-(2-methylphenoxy)acetamide
Molecular FormulaC11H15NO2
Molecular Weight193.24 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1OCC(=O)N(C)C
InChIInChI=1S/C11H15NO2/c1-9-6-4-5-7-10(9)14-8-11(13)12(2)3/h4-7H,8H2,1-3H3
InChIKeyQTVILMLWBQTJNT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,N-Dimethyl-2-(2-methylphenoxy)acetamide: Baseline Chemical Identity and Procurement-Relevant Structural Overview


N,N-Dimethyl-2-(2-methylphenoxy)acetamide (CAS 29239-56-3) is a synthetic phenoxyacetamide derivative with the molecular formula C11H15NO2 and a molecular weight of 193.24 g/mol . The compound features a central acetamide core substituted with a 2-methylphenoxy group and two N-methyl groups, yielding a tertiary amide functionality. It is catalogued as a ligand in the RCSB Protein Data Bank (ID: A1AND) [1] and as a reference standard in the Biological Magnetic Resonance Bank (BMRB entry bmse011237) with complete 1H NMR assignment at 600 MHz in DMSO-d6 at 298 K [2]. Commercial availability includes specifications of ≥97.0% purity . This compound serves primarily as a chemical intermediate and reference standard for analytical and synthetic applications.

Why Generic Substitution of N,N-Dimethyl-2-(2-methylphenoxy)acetamide with Class Analogs Fails for Research and Industrial Procurement


Phenoxyacetamides constitute a broad chemical class with substantial variation in substitution pattern, amide nitrogen substitution, and physicochemical properties. N,N-Dimethyl-2-(2-methylphenoxy)acetamide differs critically from its closest structural analogs—including mephenesin (3-(2-methylphenoxy)-1,2-propanediol), N,N-dimethyl-2-phenoxyacetamide, and 2-(2-methylphenoxy)acetamide—in both functional group composition and measurable properties such as molecular weight, lipophilicity (LogP), and hydrogen-bonding capacity [1]. The presence of the N,N-dimethyl tertiary amide versus a primary amide or diol eliminates hydrogen-bond donor capacity on the nitrogen while increasing lipophilicity, which alters chromatographic retention, solubility, and metabolic stability profiles . Consequently, substituting any of these analogs without experimental validation introduces uncontrolled variables in synthetic pathways, analytical method development, or structure-activity relationship studies.

Quantitative Differentiation Evidence for N,N-Dimethyl-2-(2-methylphenoxy)acetamide Against Closest Analogs


Molecular Weight Differentiation: N,N-Dimethyl-2-(2-methylphenoxy)acetamide vs. 2-(2-Methylphenoxy)acetamide vs. Mephenesin

N,N-Dimethyl-2-(2-methylphenoxy)acetamide (C11H15NO2) exhibits a molecular weight of 193.24 g/mol, which is 28.05 g/mol higher than the primary amide analog 2-(2-methylphenoxy)acetamide (C9H11NO2, 165.19 g/mol) and 11.02 g/mol higher than mephenesin (C10H14O3, 182.22 g/mol) . This mass difference arises from the replacement of the primary amide -NH2 group with a tertiary -N(CH3)2 moiety, enabling distinct mass spectrometric identification and chromatographic separation.

Analytical Chemistry Method Development Mass Spectrometry

Lipophilicity (LogP) Differentiation: N,N-Dimethyl-2-(2-methylphenoxy)acetamide vs. N,N-Dimethyl-2-phenoxyacetamide vs. Mephenesin

The calculated LogP of N,N-dimethyl-2-(2-methylphenoxy)acetamide is 1.10 (XLogP3-AA), which is approximately 0.05 log units lower than the unsubstituted analog N,N-dimethyl-2-phenoxyacetamide (LogP = 1.15) and 0.30 log units lower than mephenesin (LogP = 1.40–1.41) [1][2]. The ortho-methyl substituent on the phenyl ring moderately reduces lipophilicity relative to the unsubstituted phenoxy analog while maintaining a substantial lipophilicity advantage over the diol mephenesin.

Drug Discovery ADME Chromatography

NMR Spectral Fingerprint Differentiation: N,N-Dimethyl-2-(2-methylphenoxy)acetamide vs. Mephenesin (600 MHz 1H NMR)

The 600 MHz 1H NMR spectrum of N,N-dimethyl-2-(2-methylphenoxy)acetamide in DMSO-d6 at 298 K displays characteristic resonances including the N,N-dimethyl singlet at approximately δ 2.85–3.00 ppm (6H) and the O-CH2-C=O methylene singlet at δ 4.77 ppm, which are absent in mephenesin [1]. Mephenesin, in contrast, exhibits multiple hydroxyl proton signals and a distinct methine proton at approximately δ 3.60–3.80 ppm corresponding to the 1,2-propanediol backbone . The absence of hydroxyl resonances in the target compound eliminates hydrogen-bond donor capacity and simplifies the spectrum for quantitative NMR (qNMR) applications.

Analytical Reference Standards Structural Elucidation Quality Control

Hydrogen-Bonding Capacity Differentiation: N,N-Dimethyl-2-(2-methylphenoxy)acetamide vs. 2-(2-Methylphenoxy)acetamide

N,N-Dimethyl-2-(2-methylphenoxy)acetamide possesses zero hydrogen-bond donor (HBD) groups and two hydrogen-bond acceptor (HBA) groups (the amide carbonyl oxygen and the ether oxygen), whereas the primary amide analog 2-(2-methylphenoxy)acetamide possesses one HBD (amide -NH2) and two HBA groups [1][2]. The topological polar surface area (TPSA) of the target compound is 29.5 Ų, which is significantly lower than that of mephenesin (TPSA = 49.7 Ų) [3]. The absence of an HBD in the tertiary amide reduces aqueous solubility, alters chromatographic retention, and eliminates the potential for specific hydrogen-bonding interactions with biological targets.

Medicinal Chemistry Solubility Receptor Binding

Procurement-Optimized Application Scenarios for N,N-Dimethyl-2-(2-methylphenoxy)acetamide Based on Differentiated Evidence


Analytical Reference Standard for LC-MS/MS Method Development and Validation

The distinct molecular weight (193.24 g/mol) and LogP (1.10) of N,N-dimethyl-2-(2-methylphenoxy)acetamide differentiate it from common co-eluting impurities such as the primary amide analog (165.19 g/mol) and mephenesin (182.22 g/mol). Procurement of this compound as a certified reference standard enables development of selective multiple reaction monitoring (MRM) transitions in LC-MS/MS workflows for quantifying trace-level impurities or metabolites in pharmaceutical and environmental samples .

Structural Biology Ligand for Crystallography and Fragment-Based Screening

The RCSB Protein Data Bank catalogues N,N-dimethyl-2-(2-methylphenoxy)acetamide as ligand A1AND, confirming its use in protein-ligand co-crystallization studies. The absence of hydrogen-bond donor capacity (HBD = 0) and the tertiary amide functionality make it a suitable fragment for screening campaigns where minimizing non-specific hydrogen bonding is desired. Procurement of high-purity material (≥97.0%) is essential for reproducible crystallographic and biophysical assay outcomes [1].

Synthetic Intermediate for Tertiary Amide-Functionalized Bioactive Molecules

The N,N-dimethyl-2-(2-methylphenoxy)acetamide scaffold serves as a versatile building block in medicinal chemistry for installing the tertiary amide pharmacophore. The lipophilicity (LogP = 1.10) and TPSA (29.5 Ų) indicate favorable drug-like properties for CNS penetration and metabolic stability. Procurement of this intermediate enables the synthesis of phenoxyacetamide derivatives with predictable ADME profiles based on established quantitative structure-property relationships [2].

Quote Request

Request a Quote for N,N-dimethyl-2-(2-methylphenoxy)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.